molecular formula C6H6BrClN2 B3034526 3-Bromo-4-chlorobenzene-1,2-diamine CAS No. 1823624-85-6

3-Bromo-4-chlorobenzene-1,2-diamine

Cat. No.: B3034526
CAS No.: 1823624-85-6
M. Wt: 221.48 g/mol
InChI Key: PMUYMBQDDLVPQG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine substituents on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 4-Chloro-o-phenylenediamine

Comparison: 3-Bromo-4-chlorobenzene-1,2-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that make it suitable for specific synthetic and industrial applications .

Biological Activity

3-Bromo-4-chlorobenzene-1,2-diamine (CAS No. 1823624-85-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H5BrClN2C_6H_5BrClN_2 with a molecular weight of 206.47 g/mol. It features a bromine and chlorine substituent on a benzene ring, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC₆H₅BrClN₂
Molecular Weight206.47 g/mol
Boiling PointNot available
Log P (Octanol-Water)1.85
BBB PermeantYes

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential.

  • Case Study : A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity when bromine was introduced into the structure. For instance, a related compound showed a decrease in MIC against S. aureus from 31.1 µg/mL to 0.98 µg/mL upon bromination .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its structural characteristics allow it to interact with cellular targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit specific enzymes related to tumor growth or induce apoptosis in cancer cells. However, detailed mechanisms require further investigation through molecular docking studies and in vitro assays.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving halogenated anilines and diamines. The efficiency and yield of these reactions are crucial for producing this compound for further biological testing.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound may interact at the molecular level with proteins involved in disease processes.

Properties

IUPAC Name

3-bromo-4-chlorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYMBQDDLVPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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